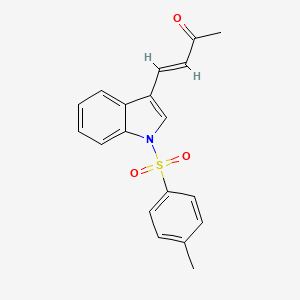
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran is a complex organic compound with a unique structure that includes a pyran ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone derivatives under basic conditions, followed by cyclization and methoxylation steps. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, is essential to maintain the desired product specifications.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a pyran ring.
Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl groups linked by a sulfone moiety.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid: Features a chlorophenyl group attached to a sulfonyl and benzoic acid moiety.
Uniqueness
4-(4-Chlorophenyl)-2-methoxy-3-methyl-2,6-diphenyl-2H-pyran is unique due to its combination of a pyran ring with multiple substituents, providing a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89009-24-5 |
|---|---|
分子式 |
C25H21ClO2 |
分子量 |
388.9 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-2-methoxy-3-methyl-2,6-diphenylpyran |
InChI |
InChI=1S/C25H21ClO2/c1-18-23(19-13-15-22(26)16-14-19)17-24(20-9-5-3-6-10-20)28-25(18,27-2)21-11-7-4-8-12-21/h3-17H,1-2H3 |
InChI 键 |
AUTDPTYPHJJORI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)









![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)

